Physicochemical Profiling and Synthetic Methodologies for 2-Methyl-2-undecene: A Technical Dossier
Physicochemical Profiling and Synthetic Methodologies for 2-Methyl-2-undecene: A Technical Dossier
Executive Summary
2-Methyl-2-undecene (CAS: 56888-88-1) is a trisubstituted alkene of significant interest in chemical ecology and organic synthesis.[1] Structurally characterized by a branched olefinic head group and a lipophilic octyl tail, it serves as a model substrate for investigating electrophilic addition mechanisms in sterically hindered systems and acts as a bioactive component in specific insect pheromone matrices. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol favoring the Zaitsev isomer, and spectroscopic characterization standards for purity assessment.
Chemical Identity & Structural Analysis
The molecule exhibits structural isomerism, primarily distinguished from its terminal alkene counterpart, 2-methyl-1-undecene. The internal double bond at the C2-C3 position confers higher thermodynamic stability due to hyperconjugation.
| Parameter | Technical Specification |
| IUPAC Name | 2-Methylundec-2-ene |
| CAS Registry Number | 56888-88-1 |
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol |
| SMILES | CCCCCCCCC=C(C)C |
| InChI Key | SMDXUIYTBVHJNX-UHFFFAOYSA-N |
| Classification | Branched-chain Trisubstituted Alkene |
Physicochemical Properties
The following data consolidates experimental baselines and high-confidence predictive models derived from structural analogues (e.g., 2-methyl-1-undecene and n-dodecane).
| Property | Value / Range | Source/Note |
| Physical State | Clear, colorless liquid | Standard ambient conditions |
| Boiling Point | 210 – 215 °C | Estimated (760 mmHg) [1][2] |
| Density | 0.758 ± 0.02 g/mL | Derived from isomer density [3] |
| Refractive Index ( | 1.435 – 1.440 | Estimated |
| LogP (Octanol/Water) | ~6.5 | High Lipophilicity (Predicted) [1] |
| Solubility | Insoluble in water (<0.1 mg/L); Soluble in EtOH, Hexane, Et₂O | Hydrophobic character |
| Flash Point | ~72 °C (Closed Cup) | Estimated based on C12 alkenes [3] |
Technical Insight: The boiling point of the 2-ene isomer is typically within 2-3°C of the 1-ene isomer (212°C). However, the internal double bond slightly increases packing efficiency compared to the terminal isomer, potentially elevating the boiling point marginally within the reported range.
Synthesis Protocol: Acid-Catalyzed Dehydration
To isolate 2-methyl-2-undecene with high regioselectivity, we employ the acid-catalyzed dehydration of 2-methyl-2-undecanol . This pathway favors the thermodynamic Zaitsev product (trisubstituted alkene) over the kinetic Hofmann product (disubstituted 2-methyl-1-undecene).
Reaction Scheme
Reagents & Equipment
-
Precursor: 2-Methyl-2-undecanol (0.1 mol, ~18.6 g).
-
Catalyst: Sulfuric Acid (H₂SO₄), 20% aqueous solution.
-
Solvent: None (Neat reaction) or Toluene (for azeotropic removal of water).
-
Apparatus: Round-bottom flask, Dean-Stark trap (optional), Reflux condenser, Fractional distillation column.
Step-by-Step Methodology
-
Setup: Charge a 100 mL round-bottom flask with 18.6 g of 2-methyl-2-undecanol.
-
Catalysis: Slowly add 10 mL of 20% H₂SO₄. Note: High concentrations of acid can lead to polymerization; dilute acid favors monomeric elimination.
-
Reflux: Heat the mixture gently to 80-90°C. If using a Dean-Stark trap with toluene, reflux at 110°C to continuously remove the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).
-
Phase Separation: After 2-3 hours, cool the reaction mixture. Separate the organic layer containing the alkenes.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution to remove acid traces, followed by brine. Dry over anhydrous MgSO₄.
-
Purification (Critical): Perform fractional distillation.
-
Fraction 1 (~208-210°C): Enriched in 2-methyl-1-undecene (Minor product).
-
Fraction 2 (~212-215°C): Pure 2-methyl-2-undecene (Target).
-
Mechanistic Visualization
The following diagram illustrates the carbocation mechanism dictating the regioselectivity of the reaction.
Figure 1: Mechanistic pathway showing the competition between Zaitsev (C3 elimination) and Hofmann (C1 elimination) products. The tertiary carbocation intermediate preferentially eliminates a proton from the internal methylene group (C3) to form the more substituted, stable alkene.
Analytical Characterization
Confirming the identity of 2-methyl-2-undecene requires distinguishing it from the 1-ene isomer. NMR spectroscopy provides the most definitive evidence.
Proton NMR (¹H-NMR) Profile (CDCl₃, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.10 ppm | Triplet (t) | 1H | =CH- | Vinylic proton at C3. Diagnostic peak. |
| 1.68 ppm | Singlet (s) | 3H | (CH₃)C= | Methyl group cis to alkyl chain. |
| 1.60 ppm | Singlet (s) | 3H | (CH₃)C= | Methyl group trans to alkyl chain. |
| 1.95 - 2.05 ppm | Multiplet (m) | 2H | -CH₂- | Allylic methylene at C4. |
| 1.26 ppm | Broad Singlet | ~12H | -(CH₂)₆- | Bulk methylene chain. |
| 0.88 ppm | Triplet (t) | 3H | -CH₃ | Terminal methyl at C11. |
Interpretation: The presence of the vinylic proton at 5.10 ppm is the key differentiator. The 1-ene isomer would instead show two terminal vinylic protons around 4.6–4.7 ppm.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 168.
-
Base Peak: Likely m/z 69 or 55, corresponding to allylic fragmentation retaining the gem-dimethyl head group.
Applications in Research
-
Pheromone Synthesis: 2-Methyl-2-undecene serves as a scaffold for synthesizing epoxy-alkene pheromones used in integrated pest management (IPM) for specific Lepidoptera species [4].
-
Standardization: Used as a retention index marker in the gas chromatographic analysis of complex hydrocarbon mixtures in petrochemical research.
-
Mechanistic Probes: Utilized in kinetic studies of alkene ozonolysis and hydroboration to evaluate steric hindrance effects of the gem-dimethyl group.
Safety & Handling
-
GHS Classification: Flammable Liquid (Category 3), Aspiration Hazard (Category 1).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent auto-oxidation.
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; highly toxic to aquatic life with long-lasting effects (H413).[2]
References
-
PubChem. (2025).[2] 2-Methyl-2-undecene Compound Summary. National Library of Medicine. Available at: [Link]
-
ChemSrc. (2025). 2-Methyl-2-undecene Physicochemical Data. Available at: [Link]
